3-Bromo-5-chloro-N,N-diethylpicolinamide
Description
3-Bromo-5-chloro-N,N-diethylpicolinamide is a pyridine-derived compound featuring a picolinamide backbone substituted with bromine (Br) at the 3-position, chlorine (Cl) at the 5-position, and diethylamino groups attached to the amide nitrogen. Its structural features, including halogen substituents and the diethylamide group, influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
3-bromo-5-chloro-N,N-diethylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O/c1-3-14(4-2)10(15)9-8(11)5-7(12)6-13-9/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXLDUQFDMVXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=N1)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Picolinamide Derivatives with Halogen Substituents
a) 5-Bromo-N,N-diethylpicolinamide
- Molecular Formula : C₁₀H₁₂BrN₂O
- Key Differences : Lacks the 5-chloro substituent present in the target compound.
- Similarity Score : 0.82 (based on structural alignment algorithms) .
- Implications : The absence of the 5-Cl group reduces steric hindrance and may increase lipophilicity compared to the target compound.
b) N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Molecular Formula : C₁₃H₁₁BrN₂O₂
- Key Differences : Contains a methyl group at the 2-position of the benzene ring and a ketone group on the pyridine ring.
- Research Findings : Forms centrosymmetric dimers via N–H⋯O hydrogen bonds, similar to chloro-substituted analogues. The bromo substituent enhances molecular planarity compared to chloro derivatives .
Halogen-Substituted Aniline Derivatives
a) 3-Bromo-5-chloro-N,N-dimethylaniline
- Molecular Formula : C₈H₉BrClN
- Key Differences: Aniline core (benzene ring) instead of pyridine; dimethylamino group instead of diethylamide.
b) 3-Bromo-5-fluoro-N,N-diethylaniline
Data Table: Structural and Functional Comparison
Research Findings and Implications
Halogen Effects : Bromine and chlorine substituents increase molecular weight and polarizability, influencing intermolecular interactions (e.g., halogen bonding) in crystal packing .
Diethylamide vs.
Functional Group Impact : Amides generally exhibit higher metabolic stability compared to amines or carboxylic acids, making the target compound more suitable for pharmaceutical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
